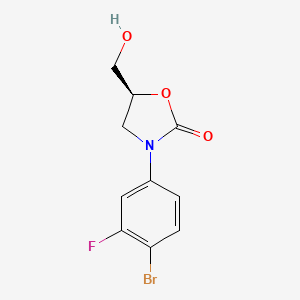

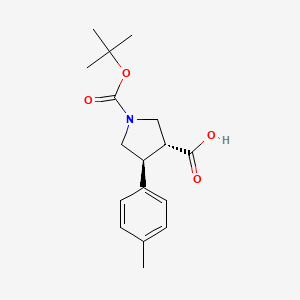

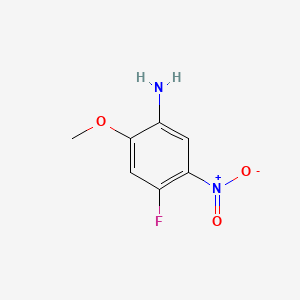

![molecular formula C23H25ClN4O2S B580509 2-(4-(4-氯苯基)-2,3,9-三甲基-6H-噻吩并[3,2-f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓-6-基)乙酸叔丁酯 CAS No. 1268524-69-1](/img/structure/B580509.png)

2-(4-(4-氯苯基)-2,3,9-三甲基-6H-噻吩并[3,2-f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓-6-基)乙酸叔丁酯

描述

LSM-6732 is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and a tert-butyl ester.

科学研究应用

作用机制

Target of Action

Similar compounds are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that the mode of action usually includes the specific molecular targets to which the drug binds, such as an enzyme or receptor .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that (±)-JQ1 may affect a variety of biochemical pathways.

Pharmacokinetics

Pharmacokinetics is a branch of pharmacology dedicated to describing how the body affects a specific substance after administration . It includes the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that (±)-JQ1 may have a range of molecular and cellular effects.

Action Environment

It’s known that various factors, including individual physiology and environmental conditions, can influence the action of a drug .

属性

IUPAC Name |

tert-butyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVXATUJJDPFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107141 | |

| Record name | tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268524-69-1 | |

| Record name | tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268524-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the compound tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate in the context of the provided research?

A1: tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is more commonly known as JQ1. This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD4.

Q2: How does JQ1 interact with its target, BRD4?

A2: JQ1 competitively binds to the bromodomains of BRD4, mimicking acetyl-lysine residues on histone tails. [] This binding disrupts the interaction between BRD4 and acetylated histones, ultimately interfering with the assembly of transcriptional machinery and the expression of downstream target genes.

Q3: What are the downstream effects of JQ1-mediated BRD4 inhibition?

A3: JQ1's inhibition of BRD4 leads to various downstream effects, including:

- Downregulation of MYC expression: MYC is a key oncogene often overexpressed in various cancers. JQ1 effectively suppresses MYC transcription, leading to anti-proliferative effects. []

- Cell cycle arrest and apoptosis: JQ1 has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cells. []

- Suppression of inflammatory responses: JQ1 can inhibit the production of inflammatory cytokines, such as IL-6, suggesting its potential in treating inflammatory diseases. []

Q4: Has the structure of JQ1 been characterized?

A4: While the provided research does not explicitly list the molecular formula or weight of JQ1, it does mention using X-ray crystallography to confirm the tropolone methyl ether motif in an analog of JQ1 as a mimic for acetyl lysine. [] Additionally, native mass spectrometry has been used to analyze the gas-phase behavior of BRD4 with and without JQ1 bound. []

Q5: Are there any studies exploring structure-activity relationships (SAR) for JQ1 or its analogs?

A5: Yes, researchers have explored SAR for JQ1 analogs. One study mentions using "medicinal chemistry techniques, including structure-based molecular design, fragment replacement and synthetic library enablement," to develop potent BET and CREB binding protein bromodomain inhibitors. [] Another study mentions developing a BRD4-selective small molecule, ZL0580, through structure-guided drug design. []

Q6: What are the potential applications of JQ1 in a research setting?

A6: Due to its potent and specific targeting of BET proteins, JQ1 is a valuable tool compound in various research areas:

Q7: Is there any information on the in vitro and in vivo efficacy of JQ1?

A7: Yes, multiple studies showcase the in vitro and in vivo efficacy of JQ1:

- In vitro studies: JQ1 has shown promising anti-tumor activity against various cancer cell lines, including leukemia, lymphoma, and osteosarcoma. [, , ]

- In vivo studies: JQ1 has demonstrated efficacy in preclinical animal models, including xenograft models of Ewing sarcoma and leukemia. [, ] It also suppressed tumor growth in a mouse model of gastric cancer without noticeable toxicity. []

Q8: Are there alternative BET inhibitors or degradation strategies being explored?

A8: Yes, researchers are actively investigating alternative BET inhibitors and degradation strategies:

- OTX015: This is another BET inhibitor that has shown efficacy against gastric cancer cells. []

- dBET6: This BET degrader shows greater effectiveness than JQ1 in targeting specific super-enhancers and inducing global BRD4 depletion. []

- ARV-825: This PROTAC degrader, containing a BRD4 inhibitor, effectively decreased tumor growth in a gastric cancer model. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

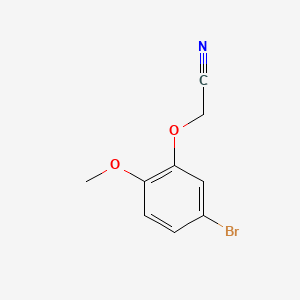

![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)

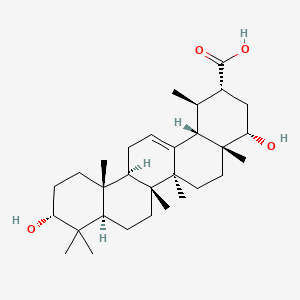

![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B580444.png)

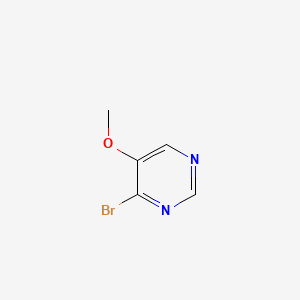

![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)